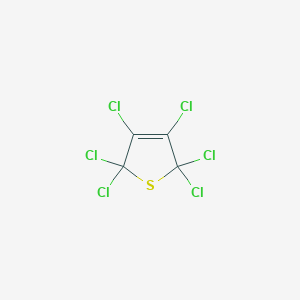
2,2,3,4,5,5-Hexachlorothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,4,5,5-Hexachlorothiophene, also known as this compound, is a useful research compound. Its molecular formula is C4Cl6S and its molecular weight is 292.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2,2,3,4,5,5-Hexachlorothiophene is a synthetic organic compound that has garnered attention for its various applications in scientific research and industry. This article explores its applications, particularly in the fields of environmental science, analytical chemistry, and materials science.
Environmental Science
Pesticide Research:
this compound has been studied as a potential pesticide. Its chlorinated structure contributes to its stability and effectiveness against various pests. Research indicates that it may have a role in integrated pest management strategies due to its low toxicity to non-target organisms while effectively controlling pest populations.
Soil Remediation:
The compound has also been investigated for its ability to remediate contaminated soils. Studies show that it can degrade certain pollutants through microbial activity or chemical reactions in the soil matrix. Its application in bioremediation efforts highlights its potential to mitigate the effects of pesticide residues in agricultural settings.
Analytical Chemistry
Analytical Standards:
In analytical chemistry, this compound serves as a standard reference material for the calibration of analytical instruments. Its unique spectral properties allow for accurate detection and quantification in complex mixtures. Researchers utilize it in gas chromatography and mass spectrometry to ensure the reliability of their analytical results.
Environmental Monitoring:
The compound is used in environmental monitoring programs to detect chlorinated organic pollutants in water and soil samples. Its presence can indicate contamination from agricultural runoff or industrial discharges. Analytical methods employing this compound help assess environmental health and compliance with safety regulations.
Materials Science
Polymer Additive:
In materials science, this compound is explored as an additive in polymer formulations. It enhances the thermal stability and flame retardancy of polymers used in various applications such as construction materials and electronics. Research indicates that incorporating this compound into polymer matrices can improve their performance under high-temperature conditions.
Nanocomposite Development:
The compound is also being investigated for use in nanocomposites. By integrating this compound with nanomaterials such as graphene or carbon nanotubes, researchers aim to develop advanced materials with superior mechanical and electrical properties.
Case Study 1: Pesticide Efficacy
A field study conducted on the efficacy of this compound as a pesticide demonstrated significant reductions in pest populations compared to untreated controls. The study highlighted its potential for use in sustainable agriculture practices.
Case Study 2: Soil Remediation
Research published in an environmental journal examined the degradation pathways of this compound in contaminated soils. The findings indicated that specific microbial communities could effectively degrade the compound within weeks of application.
Case Study 3: Analytical Method Validation
A laboratory study validated the use of this compound as a standard reference material for detecting chlorinated compounds in environmental samples. The results confirmed its reliability across various analytical techniques.
特性
CAS番号 |
18614-14-7 |
|---|---|
分子式 |
C4Cl6S |
分子量 |
292.8 g/mol |
IUPAC名 |
2,2,3,4,5,5-hexachlorothiophene |
InChI |
InChI=1S/C4Cl6S/c5-1-2(6)4(9,10)11-3(1,7)8 |
InChIキー |
UGSBEBRYCBKENJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
正規SMILES |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
Key on ui other cas no. |
18614-14-7 |
同義語 |
2,2,3,4,5,5-hexachlorothiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















